molecular formula C21H20ClN5O3S B2488824 2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide CAS No. 1111039-33-8

2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide

Cat. No. B2488824
CAS RN: 1111039-33-8
M. Wt: 457.93
InChI Key:
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Description

2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O3S and its molecular weight is 457.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antihistaminic Activity

Compounds from the triazoloquinazolinone family, including various 1-substituted-4-(substituted phenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolines, have been synthesized and investigated for their H1-antihistaminic activities. These studies demonstrate significant protection against histamine-induced bronchospasm in animal models, suggesting potential as new classes of H1-antihistaminic agents. Notably, compounds such as 1-methyl-4-(substituted phenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one have shown comparable or superior potency to reference antihistamines like chlorpheniramine maleate, with reduced sedation effects, indicating their potential for therapeutic application with fewer side effects (Alagarsamy et al., 2009).

Anticancer Properties

Triazoloquinazolinone derivatives have also been explored for their anticancer activities. Specific compounds have demonstrated the ability to inhibit tubulin polymerization, an essential process for cell division, indicating potential as anticancer agents. For instance, the N-methylated triazoloquinazolinone derivatives showed potent anticancer activity across various cancer cell lines, highlighting their potential as vascular disrupting agents and tubulin assembly inhibitors (Driowya et al., 2016).

Quality Control and Pharmaceutical Development

The development of quality control methods for triazoloquinazolinone derivatives is critical for their advancement as pharmaceutical agents. Studies have focused on establishing protocols for the assessment of purity, identification, and quantification of these compounds, ensuring their suitability for further in-depth studies and potential clinical applications (Danylchenko et al., 2018).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of a triazole ring, it might interact with various enzymes and receptors in a biological system .

properties

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c1-3-10-26-19(29)16-11-13(22)4-9-17(16)27-20(26)24-25-21(27)31-12-18(28)23-14-5-7-15(30-2)8-6-14/h4-9,11H,3,10,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFPRKPGJXXEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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